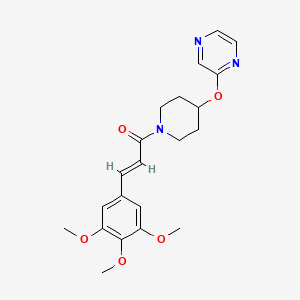
(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H25N3O5 and a molecular weight of 399.4 g/mol. It features a piperidine ring, a pyrazine moiety, and a trimethoxyphenyl group, which are crucial for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O5 |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 1421586-84-6 |
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the piperidine and pyrazine rings suggests potential interactions with various biological macromolecules, such as enzymes and receptors.
Anticancer Activity
Studies have shown that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : A recent study screened several analogues for cytotoxic activity using the HepG2 cell line. Compounds demonstrated IC50 values ranging from 1.38 to 3.21 μM, indicating potent activity against hepatocellular carcinoma cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 9 | 1.38 | HepG2 |
| Compound 10 | 2.52 | HepG2 |
| Compound 11 | 3.21 | HepG2 |
Mechanistic Studies
The mechanism of action for these compounds often involves the inhibition of β-tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Flow cytometry analysis revealed increased Annexin-V positive cells in treated groups compared to controls .
Case Studies
Several case studies have been documented regarding structurally similar compounds:
-
Thiazolidinedione Derivatives : These derivatives exhibited notable biological activities including antidiabetic and anticancer effects due to their ability to modulate metabolic pathways .
Compound Name Activity 5-(3,4-Dimethoxy)benzylidine-2,4-thiazolidinedione Antidiabetic 5-(3,4,5-trimethoxy)benzylidine-2,4-thiazolidinedione Anticancer - Chalcone Derivatives : A study on chalcone derivatives indicated strong antiproliferative effects across multiple cancer cell lines (MCF-7, NCI-H460), suggesting that similar structural characteristics may yield comparable results for this compound .
科学研究应用
Biological Activities
Research indicates that (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing pyrazine and piperidine groups have been linked to apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and induction of oxidative stress.
Antimicrobial Properties
The presence of the pyrazinyl and piperidinyl groups suggests potential antimicrobial activity. Compounds with these moieties have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies indicate that this compound may possess significant antimicrobial properties.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research on related compounds has shown promise in protecting neuronal cells from oxidative damage and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to this compound:
- Anticancer Research : A study published in Cancer Research demonstrated that pyrazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines . This suggests that our compound may also have similar effects due to its structural features.
- Antimicrobial Evaluation : In a study assessing the antimicrobial properties of pyrazole derivatives, compounds were tested against multiple bacterial strains and showed promising results . This reinforces the potential for this compound as an antimicrobial agent.
- Neuroprotection Studies : Research on piperidine derivatives indicated their ability to protect against neurotoxicity induced by oxidative stress . This highlights a potential therapeutic avenue for neurodegenerative diseases.
属性
IUPAC Name |
(E)-1-(4-pyrazin-2-yloxypiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-26-17-12-15(13-18(27-2)21(17)28-3)4-5-20(25)24-10-6-16(7-11-24)29-19-14-22-8-9-23-19/h4-5,8-9,12-14,16H,6-7,10-11H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXUVGIYTMAJMR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














